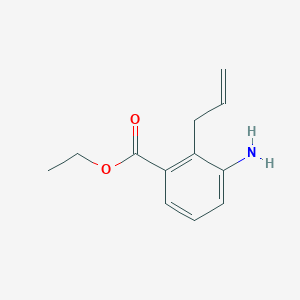
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate is an organic compound with the molecular formula C₈H₁₃NO₃ It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-4-oxopyrrolidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.
Another synthetic route involves the cyclization of N-ethyl-N-methyl-3-aminobutyric acid under acidic conditions, followed by oxidation to introduce the ketone functionality. This method may require the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides, thioesters, and other ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone and ester functional groups play a crucial role in its binding affinity and reactivity. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site residues, thereby modulating the enzyme’s activity.
Comparación Con Compuestos Similares
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: This compound has a benzyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.
Ethyl 1-methyl-4-hydroxypyrrolidine-3-carboxylate:
Mthis compound: The substitution of the ethyl ester with a methyl ester can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9(2)5-7(6)10/h6H,3-5H2,1-2H3 |
Clave InChI |
ZGZAWOJUYUBZKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)

![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)




![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)





